Mass Spectrometry Traceability: +2 Da Isotopic Shift Enables Unambiguous Analyte Discrimination
Ethyl Cyanoacetate-2,3-13C2 exhibits a molecular ion (M) at m/z 115.1 in MS, representing a +2 Da shift from the unlabeled ethyl cyanoacetate (M at m/z 113.1) . This 2-Da separation is sufficient to eliminate isotopic cross-talk between the analyte and internal standard channels in Q1/Q3 mass filtering, provided the labeling pattern is purged of unlabeled carryover . In contrast, the single-labeled analog Ethyl Cyanoacetate-3-13C (CAS 698387-41-6) yields only a +1 Da shift (M 114.11), which has a higher probability of overlapping with the natural-abundance M+1 isotopologue of the unlabeled analyte, compromising quantification accuracy at low concentrations .
| Evidence Dimension | Molecular ion mass shift (Δ Da) in low-resolution MS |
|---|---|
| Target Compound Data | M = 115.1 Da; Δ = +2 Da vs. unlabeled |
| Comparator Or Baseline | Unlabeled ethyl cyanoacetate: M = 113.1 Da (Δ = 0). Ethyl Cyanoacetate-3-13C: M = 114.11 Da (Δ = +1 Da). |
| Quantified Difference | 2 Da shift vs. unlabeled; 1 Da larger shift than single-13C analog. |
| Conditions | Low-resolution ESI-MS or EI-MS; molecular ion region under standard ionization conditions. |
Why This Matters
The +2 Da shift guarantees a clean baseline-resolved channel for isotope-dilution LC-MS quantification, reducing the risk of inaccurate concentration assignment due to natural-isotope overlap—a risk inherent to single-13C labels.
